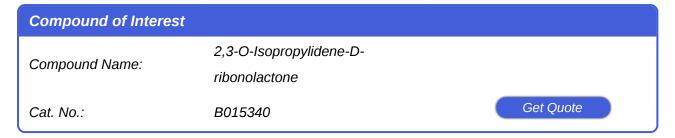


# Spectroscopic Characterization of 2,3-O-Isopropylidene-D-ribonolactone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-O-Isopropylidene-D-ribonolactone**, a key intermediate in carbohydrate chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

### **Spectroscopic Data**

The spectroscopic data for **2,3-O-Isopropylidene-D-ribonolactone** is crucial for its identification and characterization. The following tables summarize the key <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectral data.

#### **Nuclear Magnetic Resonance (NMR) Data**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2,3-O-Isopropylidene-D-ribonolactone** 



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
5.30	Triplet (t)	5.0	1H	ОН
4.76	Singlet (s)	-	2H	H-2, H-3
4.60	Triplet (t)	2.1	1H	H-4
3.67-3.55	Multiplet (m)	-	2H	H-5a, H-5b
1.34	Singlet (s)	-	3H	CH₃ (isopropylidene)
1.30	Singlet (s)	-	ЗН	CH₃ (isopropylidene)

Solvent: DMSOd<sub>6</sub>, Spectrometer Frequency: 300

MHz[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2,3-O-Isopropylidene-D-ribonolactone** 



Chemical Shift (δ) ppm	Carbon Atom Assignment
174.3	C-1 (C=O, lactone)
111.6	C(CH <sub>3</sub> ) <sub>2</sub> (isopropylidene)
82.3	C-4
78.1	C-2 or C-3
75.0	C-3 or C-2
60.4	C-5
26.6	CH₃ (isopropylidene)
25.1	CH₃ (isopropylidene)
Solvent: DMSO-d <sub>6</sub> , Spectrometer Frequency: 75 MHz[1]	

# Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for 2,3-O-Isopropylidene-D-ribonolactone

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment	
3469	O-H stretch	
2991, 2952, 2932	C-H stretch (aliphatic)	
1767	C=O stretch (γ-lactone)	
1467	C-H bend (CH₃)	
1389, 1379	C-H bend (gem-dimethyl)	
1224	C-O stretch	
[1]		

# **Experimental Protocols**



The following protocols describe the general procedures for obtaining the NMR and IR spectra of **2,3-O-Isopropylidene-D-ribonolactone**.

### Synthesis of 2,3-O-Isopropylidene-D-ribonolactone

The compound is synthesized from D-ribonolactone. In a typical procedure, D-ribonolactone is reacted with acetone in the presence of an acid catalyst.[2] For example, D-ribonolactone (150 mg) can be treated with acetone (1.5 mL) and concentrated HCl (0.1 mL, 12 M) in a round-bottomed flask.[2] The reaction is allowed to proceed at room temperature, followed by a workup procedure involving the addition of a solvent like dichloromethane and a base such as sodium bicarbonate to neutralize the acid.[2] The resulting product, **2,3-O-Isopropylidene-D-ribonolactone**, can then be characterized without further purification.[2]

#### **NMR Spectroscopy**

- Sample Preparation: A sample of **2,3-O-Isopropylidene-D-ribonolactone** is dissolved in an appropriate deuterated solvent, such as DMSO-d<sub>6</sub>.
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 300 MHz (or higher) NMR spectrometer.
- ¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms in the molecule.
- ¹³C NMR: The carbon-13 NMR spectrum, often proton-decoupled, is obtained to identify the chemical shifts of the different carbon atoms.

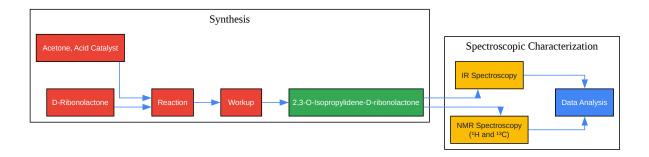
#### Infrared (IR) Spectroscopy

- Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.
- Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Spectral Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.



## **Experimental Workflow Visualization**

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **2,3-O-Isopropylidene-D-ribonolactone**.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of **2,3-O-Isopropylidene-D-ribonolactone**.

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